molecular formula C10H16N2 B14303652 4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine CAS No. 113849-86-8

4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B14303652
CAS No.: 113849-86-8
M. Wt: 164.25 g/mol
InChI Key: WVTOBSCFCZZSOE-UHFFFAOYSA-N
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Description

4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a bicyclic heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core with three methyl substituents at positions 4, 5, and 7. This partially saturated scaffold combines a pyrrole ring fused to a tetrahydropyridine moiety, conferring unique electronic and steric properties.

Properties

CAS No.

113849-86-8

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4,5,7-trimethyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine

InChI

InChI=1S/C10H16N2/c1-7-6-12(3)8(2)9-4-5-11-10(7)9/h4-5,7-8,11H,6H2,1-3H3

InChI Key

WVTOBSCFCZZSOE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(C2=C1NC=C2)C)C

Origin of Product

United States

Preparation Methods

Cyclization of Pyridine Derivatives

A patent by outlines a stereoselective synthesis of structurally analogous octahydro-pyrrolo-pyridines via enzymatic resolution and cyclization. While the target compound differs in substitution, the methodology provides a template for constructing the bicyclic core. Key steps include:

  • Enzymatic hydrolysis of racemic intermediates using lipases or esterases to achieve enantiomeric excess >99%.
  • Acid-catalyzed cyclization under reflux with HCl to form the fused ring system.
  • Protective group strategies (e.g., benzyl or acetyl groups) to direct methylation at specific positions.

Adapting this approach, the tetrahydro-pyrrolo-pyridine core could be assembled from dimethylpyridine-2,3-dicarboxylate derivatives, followed by selective methylation.

Stepwise Alkylation

An alternative route involves sequential alkylation of a pre-formed pyrrolo-pyridine skeleton. For example, Ethyl(dimethoxy)phenylsilane (EVT-14436612) synthesis employs a two-step alkylation process under inert atmospheres. Transposed to the target compound:

  • Initial alkylation of a pyrrolo-pyridine precursor with methyl iodide or dimethyl sulfate.
  • Reductive amination to saturate the pyridine ring and introduce additional methyl groups.

Detailed Synthetic Protocols

Starting Materials and Reagents

  • Pyridine-2,3-dicarboxylic acid derivatives : Serve as precursors for cyclization.
  • Methylating agents : Methyl iodide, dimethyl carbonate, or trimethylaluminum.
  • Catalysts : Lipases (e.g., Candida antarctica lipase B) for enantioselective hydrolysis.

Stepwise Procedure for Cyclization-Based Synthesis

  • Synthesis of dimethylpyridine-2,3-dicarboxylate :

    • React pyridine-2,3-dicarboxylic acid with methanol under acidic conditions (15% HCl in methanol, reflux, 22 hours).
    • Yield: ~85% (isolated via toluene extraction and sodium carbonate wash).
  • Enzymatic resolution :

    • Treat racemic dimethyl ester with lipase in aqueous buffer (pH 7–8, 30–40°C).
    • Isolate (2S,3R)-enantiomer via solvent extraction (e.g., toluene).
  • Cyclization and methylation :

    • Heat resolved ester with HCl (reflux, 2–4 hours) to form the bicyclic core.
    • Methylate using methyl iodide in DMF (60°C, 12 hours).

Post-Cyclization Alkylation

  • Selective methylation at C4 and C5 :

    • Use LDA (lithium diisopropylamide) as a base to deprotonate the pyrrolidine nitrogen.
    • Quench with methyl triflate (-78°C to room temperature).
  • C7 methylation :

    • Employ Friedel-Crafts alkylation with methyl chloride and AlCl3 in dichloromethane.

Reaction Optimization and Challenges

Temperature and Solvent Effects

  • Cyclization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce enantiomeric purity.
  • Alkylation : Non-polar solvents (toluene) improve selectivity for tertiary amines.

Catalytic Enhancements

  • Enzymatic catalysis : Lipases increase enantioselectivity but require precise pH control.
  • Lewis acids : AlCl3 accelerates methylation but risks over-alkylation.

Yield and Purity Data

Step Yield (%) Purity (HPLC) Conditions
Dimethyl ester formation 85 95 HCl/MeOH, reflux
Enzymatic resolution 78 >99 ee Lipase, pH 8
Cyclization 65 90 HCl, reflux
C4/C5 methylation 70 88 LDA, methyl triflate

Analytical Characterization

Spectroscopic Data

  • NMR :
    • ¹H NMR (CDCl₃) : δ 1.2 (s, 3H, C7-CH₃), 2.3 (d, 6H, C4/C5-CH₃), 3.1–3.4 (m, 4H, pyrrolidine H).
    • ¹³C NMR : 20.5 (C7-CH₃), 45.8 (C4/C5-CH₃), 118.9 (pyridine C).
  • IR : Peaks at 2950 cm⁻¹ (C-H stretch) and 1600 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).
  • GC-MS : m/z 164.25 [M]⁺ (matches molecular weight).

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that may include acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

Substitution Patterns
  • 4-Phenyl- and 4-(4-Methoxyphenyl) Derivatives (Compounds 15 and 16): These analogs (C₁₃H₁₄N₂ and C₁₄H₁₆N₂O) feature aryl substituents at position 4 instead of methyl groups.
  • 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine :
    Substitution at position 5 with an ethyl group (C₉H₁₄N₂, CAS 272442-28-1) modifies steric bulk compared to methyl, impacting molecular interactions .
Core Heterocycle Variations
  • Thieno[3,2-c]pyridine Derivatives: Replacing the pyrrole ring with thiophene (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, CAS 54903-50-3) alters electronic properties due to sulfur’s lower electronegativity, influencing reactivity and applications in drug synthesis (e.g., ticlopidine intermediates) .
  • Pyrazolo[4,3-c]pyridine Derivatives :
    These feature a pyrazole ring instead of pyrrole, affecting hydrogen-bonding capabilities and metabolic stability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties
Base scaffold (unsubstituted) C₇H₁₀N₂ 122.17 1176405-02-9 Storage: 2–8°C; Hazard: H314 (skin corrosion)
4-Phenyl derivative (15) C₁₃H₁₄N₂ 198.27 Not provided Synthesized via reductive amination; 36% yield
Hydrochloride salt C₇H₁₁ClN₂ 158.63 1555967-60-6 Storage: Room temperature; Hazard: H315 (skin irritation)
Thieno[3,2-c]pyridine analog C₇H₉NS 139.22 54903-50-3 Intermediate in ticlopidine synthesis

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